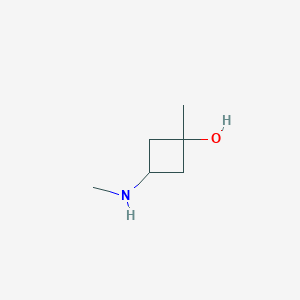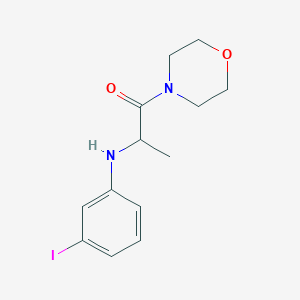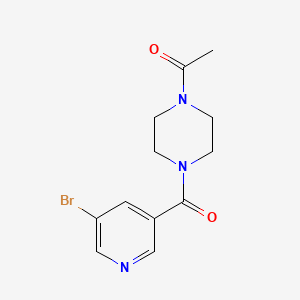
1-Methyl-3-(methylamino)cyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol is a chiral cyclobutanol derivative. This compound is characterized by the presence of a cyclobutane ring substituted with a methyl group and a methylamino group. The stereochemistry of the compound is specified by the (1r,3r) configuration, indicating the relative positions of the substituents on the cyclobutane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Substitution Reactions: The introduction of the methyl and methylamino groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of cyclobutanone with methylamine under acidic conditions can yield the desired product.
Chiral Resolution: The stereochemistry can be controlled through the use of chiral catalysts or by starting with chiral precursors.
Industrial Production Methods
Industrial production of Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol may involve:
Batch Processing: Small-scale production using batch reactors where each step is carried out sequentially.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The compound can be reduced to the corresponding cyclobutanol using reducing agents like lithium aluminum hydride.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-methyl-3-(methylamino)cyclobutanone.
Reduction: Formation of 1-methyl-3-(methylamino)cyclobutanol.
Substitution: Formation of various substituted cyclobutanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rel-(1r,3r)-1-methyl-3-(amino)cyclobutan-1-ol: Similar structure but with an amino group instead of a methylamino group.
Rel-(1r,3r)-1-methyl-3-(ethylamino)cyclobutan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.
Rel-(1r,3r)-1-methyl-3-(dimethylamino)cyclobutan-1-ol: Similar structure but with a dimethylamino group instead of a methylamino group.
Uniqueness
Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol is unique due to its specific stereochemistry and the presence of both a methyl and a methylamino group on the cyclobutane ring. This unique combination of features imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
1-methyl-3-(methylamino)cyclobutan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-6(8)3-5(4-6)7-2/h5,7-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
RZTRDGYZPYLHMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2-dimethyl-N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B14916027.png)







![2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14916044.png)

![5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine](/img/structure/B14916053.png)
